molecular formula C16H18ClN3O2 B2867235 2-chloro-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}benzamide CAS No. 2034321-11-2

2-chloro-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}benzamide

Cat. No.: B2867235
CAS No.: 2034321-11-2
M. Wt: 319.79
InChI Key: LTCNKPJBQVKTKQ-UHFFFAOYSA-N
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Description

Chemical Structure:
The compound 2-chloro-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}benzamide consists of a 2-chlorobenzamide moiety linked to a pyrazole ring substituted with an oxan-2-ylmethyl (tetrahydropyran-methyl) group. Its molecular formula is C₁₆H₁₈ClN₃O₂ (calculated based on structural analogs in and ), with a molecular weight of approximately 311.79 g/mol. The chlorine atom at the ortho position of the benzamide and the tetrahydropyran group on the pyrazole are critical for its physicochemical and biological properties.

Properties

IUPAC Name

2-chloro-N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O2/c17-15-7-2-1-6-14(15)16(21)19-12-9-18-20(10-12)11-13-5-3-4-8-22-13/h1-2,6-7,9-10,13H,3-5,8,11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTCNKPJBQVKTKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)CN2C=C(C=N2)NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}benzamide typically involves multiple steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a suitable diketone under acidic conditions.

    Attachment of the tetrahydropyran group: This step involves the reaction of the pyrazole derivative with tetrahydro-2H-pyran-2-ylmethyl chloride in the presence of a base such as triethylamine.

    Formation of the benzamide: The final step involves the reaction of the intermediate with 2-chlorobenzoyl chloride in the presence of a base to form the desired benzamide compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}benzamide can undergo various chemical reactions, including:

    Substitution reactions: The chlorine atom on the benzene ring can be substituted with other nucleophiles.

    Oxidation and reduction reactions: The pyrazole and tetrahydropyran groups can undergo oxidation or reduction under appropriate conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation reactions: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction reactions: Reagents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be employed.

Major Products Formed

    Substitution reactions: Products will vary depending on the nucleophile used.

    Oxidation and reduction reactions: Products will include oxidized or reduced forms of the pyrazole and tetrahydropyran groups.

    Hydrolysis: The major products will be the corresponding carboxylic acid and amine.

Scientific Research Applications

2-chloro-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}benzamide has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be used in studies involving enzyme inhibition or as a ligand in binding studies.

    Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-chloro-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}benzamide would depend on its specific application. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary depending on the specific biological system being studied.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Compound Name Benzamide Substituent Pyrazole Substituent Molecular Weight (g/mol) Key Features References
2-chloro-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}benzamide (Target) 2-chloro 1-(oxan-2-yl)methyl ~311.79 Enhanced lipophilicity due to tetrahydropyran; potential metabolic stability
2-chloro-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzamide 2-chloro 1-(oxolan-3-yl) 291.73 Smaller oxolane (THF) ring; reduced steric hindrance
3-methyl-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}benzamide 3-methyl 1-(oxan-2-yl)methyl 299.37 Methyl substituent increases hydrophobicity; lacks halogen interactions
2-chloro-N-((4,4-difluoro-1-hydroxycyclohexyl)methyl)-5-(5-fluoropyrimidin-2-yl)benzamide 2-chloro, 5-fluoropyrimidine (4,4-difluoro-1-hydroxycyclohexyl)methyl ~439.81 High CNS penetration; fluorinated groups enhance receptor affinity

Key Observations :

  • Tetrahydropyran vs. Tetrahydrofuran (THF) : The target compound’s oxan-2-ylmethyl group (tetrahydropyran) confers greater lipophilicity and metabolic stability compared to the oxolan-3-yl (THF) analog, which may improve membrane permeability .
  • Substituent Effects : The 2-chloro group on the benzamide enhances hydrogen-bonding and electrostatic interactions, as demonstrated in DFT studies of similar compounds . In contrast, methyl or fluoropyrimidine substituents alter electronic properties and receptor binding profiles .

Bioactivity and Receptor Interactions

  • P2X7 Receptor Antagonism: The fluoropyrimidine-substituted analog () exhibits potent P2X7 receptor antagonism (IC₅₀ < 100 nM) with CNS penetrability due to its fluorinated cyclohexyl and pyrimidine groups .
  • Catalytic Applications : Chlorinated benzamides, such as those in , demonstrate utility in Suzuki coupling reactions. The target compound’s chloro group may similarly act as a directing group in catalytic processes .

Biological Activity

2-chloro-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}benzamide is a complex organic compound notable for its potential applications in medicinal chemistry and material science. Its unique structure features a benzamide core, chloro and fluoro substituents, and a pyrazolyl moiety linked to a tetrahydropyran ring. This article delves into the biological activity of this compound, examining its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure

The IUPAC name of the compound is this compound. Its molecular formula is C16H17ClN3O2C_{16}H_{17}ClN_{3}O_{2}, and it has a molecular weight of approximately 318.78 g/mol. The structural representation can be summarized as follows:

Component Details
IUPAC Name This compound
Molecular Formula C₁₆H₁₇ClN₃O₂
Molecular Weight 318.78 g/mol

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The presence of chloro and fluoro groups enhances the binding affinity to these targets, while the pyrazole and tetrahydropyran moieties facilitate interactions with various biomolecules. Preliminary studies suggest that this compound may exhibit enzyme inhibitory properties, potentially impacting metabolic pathways relevant to disease processes.

Anticancer Activity

Recent studies have evaluated the anticancer properties of similar compounds within the benzamide class. For instance, compounds with similar structural motifs have shown significant cytotoxic effects against various cancer cell lines:

Compound Cell Line IC50 (µg/mL)
DoxorubicinHCT-1163.23
Compound AHCT-1161.9
Compound BMCF-72.3

In these studies, compounds exhibiting IC50 values in the low µg/mL range indicate strong potential for further development as anticancer agents .

Antimicrobial and Pesticidal Activity

The compound's biological activity extends to antimicrobial properties as well. A series of benzamides structurally related to this compound have been tested against various pathogens:

Pathogen Activity EC50 (µg/mL)
Pyricularia oryzaeFungicidal5.49
Fusarium graminearumWeak Inhibition<25

These findings suggest that modifications in the chemical structure can lead to enhanced antimicrobial efficacy .

Case Studies

Several case studies have highlighted the potential applications of this compound in therapeutic settings:

  • Case Study on Anticancer Properties : A study demonstrated that derivatives of benzamides with similar structures exhibited promising results in inhibiting tumor growth in vivo, suggesting that this compound could be further explored for cancer treatment .
  • Pesticidal Efficacy : Research on related compounds indicated significant larvicidal activities against mosquito larvae, with lethal concentrations demonstrating effectiveness at low doses . This positions the compound as a potential candidate for agricultural applications.

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